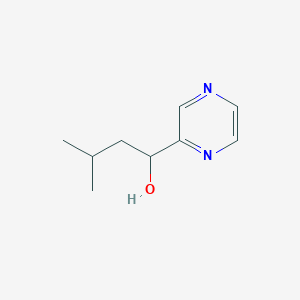

3-Methyl-1-(pyrazin-2-yl)butan-1-ol

説明

3-Methyl-1-(pyrazin-2-yl)butan-1-ol is a pyrazine derivative featuring a branched butanol chain. While direct data on this compound is absent in the provided evidence, its structure suggests a hybrid of a pyrazine heterocycle and a tertiary alcohol. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and flavoring agents due to their aromatic stability and functional versatility . The butanol moiety may influence solubility, reactivity, and toxicity, as seen in related alcohols like butan-1-ol, which exhibits narcotic effects and respiratory irritation .

特性

分子式 |

C9H14N2O |

|---|---|

分子量 |

166.22 g/mol |

IUPAC名 |

3-methyl-1-pyrazin-2-ylbutan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7,9,12H,5H2,1-2H3 |

InChIキー |

BTCCBRXHJCZYPS-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C1=NC=CN=C1)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

3-Methylpyridazine (C₅H₆N₂)

- Physical Properties : Boiling point 214°C, density 1.031 g/cm³ .

- Applications : Used in environmental analysis, indicating stability in analytical workflows .

- Comparison : The absence of a hydroxyl group in 3-methylpyridazine reduces polarity compared to the target compound, likely lowering solubility in polar solvents.

4-Methylpyridazine (C₅H₆N₂)

- Physical Properties : Boiling point 105°C (at 15 mmHg), density 1.06 g/cm³ .

- Comparison : Lower boiling point than 3-methylpyridazine suggests weaker intermolecular forces. The target compound’s larger size and hydroxyl group may increase its boiling point.

2-Methoxy-3-(1-methylpropyl)pyrazine (C₉H₁₄N₂O)

- Applications: Approved as a flavoring agent (FEMA No. 3433) with regulatory clearance in the EU and U.S. .

- Comparison : The methoxy and branched alkyl groups enhance volatility and flavor potency, whereas the target’s hydroxyl group may limit volatility but improve hydrogen-bonding capacity.

Physicochemical and Functional Differences

Table 1: Physical Properties of Pyrazine Derivatives

*Data inferred from structural analogs.

Table 2: Hazard and Regulatory Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。